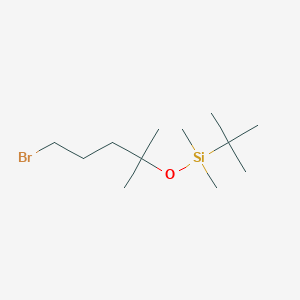

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane

Description

Properties

IUPAC Name |

(5-bromo-2-methylpentan-2-yl)oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrOSi/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQAZJRLBNGMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

, which suggests that it may interact with proteins involved in the Hedgehog signaling pathway.

Mode of Action

, it can be inferred that it might play a role in modulating the activity of these agonists, thereby influencing the Hedgehog signaling pathway.

Biological Activity

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane (abbreviated as BDBT) is an organosilicon compound with a complex structure that includes a bromobutoxy group and a tert-butyl dimethylsilane moiety. Its molecular formula is C₁₂H₂₇BrOSi, and it has a molecular weight of approximately 300.37 g/mol. This compound has garnered attention for its potential applications in various fields, including organic synthesis and materials science. However, its biological activity remains less understood, necessitating a detailed exploration of its properties and interactions.

BDBT appears as a colorless liquid with a boiling point between 108 to 110 degrees Celsius. It is soluble in both organic solvents and water, which indicates its amphiphilic nature. The presence of the bromine atom in its structure suggests potential reactivity through nucleophilic substitution reactions, which could be significant in biological contexts .

Currently, there is no specific mechanism of action documented for BDBT in biological systems. However, its structural characteristics may allow it to interact with biological membranes, potentially altering membrane fluidity and permeability due to its amphiphilic properties. This could lead to various biological effects that warrant further investigation.

Interaction with Biological Systems

Preliminary studies suggest that compounds similar to BDBT can influence cellular functions by modifying membrane dynamics. For instance, silanes are known for their roles in cellular signaling pathways, particularly those involved in lipid metabolism and membrane integrity. The potential for BDBT to act as a precursor for functional materials also raises questions about its bioactivity and interaction with biomolecules.

Comparative Analysis with Similar Compounds

To better understand the unique properties of BDBT, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (4-Bromobutoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃BrOSi | Lacks one methyl group compared to BDBT |

| (4-Chlorobutoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃ClOSi | Contains chlorine instead of bromine; different reactivity profile |

| (3-Bromopropoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃BrOSi | Shorter alkyl chain affecting physical properties |

| (4-Methoxybutoxy)(tert-butyl)dimethylsilane | C₁₂H₂₇O₃Si | Contains methoxy instead of bromo; different solubility characteristics |

This table illustrates how BDBT's unique combination of functional groups may confer distinct chemical reactivity and potential applications not found in similar compounds .

Future Research Directions

Given the preliminary findings regarding the interactions of BDBT with biological membranes and its potential role as a precursor for bioactive compounds, further research is warranted. Suggested areas of focus include:

- In Vitro Studies : Conducting cellular assays to evaluate the effects of BDBT on cell viability, proliferation, and membrane integrity.

- Mechanistic Studies : Investigating the specific biochemical pathways influenced by BDBT and its derivatives.

- Environmental Impact Assessments : Understanding how BDBT interacts with biological systems in ecological contexts.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₇BrOSi

- Molecular Weight : 300.37 g/mol

- Physical State : Colorless liquid

- Boiling Point : 108-110 °C

- Solubility : Soluble in organic solvents and water, indicating amphiphilic properties.

The presence of the bromine atom allows BDBT to undergo nucleophilic substitution reactions, which can be significant in synthetic chemistry. Additionally, the silane group can participate in hydrosilylation reactions with alkenes or alkynes.

Applications in Organic Synthesis

BDBT is primarily utilized as a reagent in organic synthesis. Its reactivity profile allows it to serve as a:

- Protecting Group : The tert-butyl dimethylsilyl (TBDMS) group can protect alcohols and amines during synthetic transformations.

- Reagent for Cross-Coupling Reactions : BDBT can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Case Study: Synthesis of Functionalized Compounds

In one study, BDBT was employed as a precursor in the synthesis of complex organic molecules. The compound facilitated the introduction of functional groups into target molecules through selective nucleophilic substitutions. This method demonstrated the effectiveness of BDBT in creating diverse chemical libraries for drug discovery.

Materials Science Applications

BDBT's amphiphilic nature suggests potential uses in materials science, particularly in:

- Surface Modification : BDBT can modify surfaces to enhance hydrophobicity or hydrophilicity, which is crucial for applications in coatings and adhesives.

- Nanomaterials : The compound may serve as a building block for the synthesis of silicon-based nanomaterials, which have applications in electronics and photonics.

Biological Interaction Studies

Preliminary studies indicate that BDBT could interact with biological membranes due to its amphiphilic properties. These interactions may alter membrane fluidity and permeability, leading to potential applications in:

- Drug Delivery Systems : By modifying liposomal formulations, BDBT could enhance the delivery efficiency of therapeutic agents.

- Biocompatible Materials : Its unique properties may allow it to be incorporated into biocompatible materials for medical applications.

Future Research Directions

Given the preliminary findings regarding BDBT's interactions with biological systems and its potential role as a precursor for bioactive compounds, further research is warranted. Suggested areas of focus include:

- In Vitro Studies : Assessing the effects of BDBT on cell viability and membrane integrity.

- Mechanistic Studies : Investigating biochemical pathways influenced by BDBT and its derivatives.

- Environmental Impact Assessments : Understanding how BDBT interacts with biological systems in ecological contexts.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural, physical, and functional differences between the target compound and its analogs:

Structural and Functional Differences

Chain Length and Substituent Effects

- The target compound’s C4 aliphatic bromo chain provides flexibility for nucleophilic substitutions, whereas (3-Bromopropoxy)-tert-butyldimethylsilane (C3 chain) offers faster reaction kinetics due to reduced steric hindrance .

- tert-Butyl(3-iodopropoxy)dimethylsilane replaces bromine with iodine, enhancing leaving-group ability for reactions requiring mild conditions (e.g., SN2 mechanisms) .

Aromatic vs. Aliphatic Bromo Groups

- Aromatic analogs like (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane exhibit electronic modulation via the methoxy group, enabling participation in electrophilic aromatic substitutions. This contrasts with the aliphatic bromo group in the target compound, which is more suited for alkylation or protection strategies .

- [4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane features bulky tert-butyl groups on the aromatic ring, reducing reactivity toward electrophiles but enhancing thermal stability in polymer applications .

Solubility and Stability

- All TBDMS-protected compounds share low water solubility , but aromatic derivatives (e.g., CAS 1133116-37-6) may exhibit higher lipophilicity (LogP ~4.8) compared to aliphatic analogs (LogP ~3.5–4.0) .

- The target compound’s resistance to CYP inhibition makes it preferable in drug delivery, whereas iodinated variants (e.g., MFCD10569859) are niche reagents for specialized coupling reactions .

Preparation Methods

Reaction Mechanism and Optimization

The silylation follows an SN2 mechanism, where the alkoxide ion attacks the electrophilic silicon center of TBDMS-Cl. Key parameters influencing yield include:

-

Temperature : Reactions conducted at 0–20°C minimize side reactions such as bromide elimination.

-

Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is preferred for their ability to dissolve both the alcohol and silyl chloride.

-

Stoichiometry : A 1:1.2 molar ratio of alcohol to TBDMS-Cl ensures complete conversion, with excess base (2–3 equivalents) neutralizing HCl byproducts.

Post-reaction purification involves extraction with ethyl acetate, drying over magnesium sulfate, and column chromatography using hexane/ethyl acetate gradients (9:1 to 4:1). Reported yields range from 44% to 76%, with lower yields attributed to steric hindrance from the tert-butyl group.

| Catalyst | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| ZnCl₂ | 35 | 10 | 99.98 | 85 |

| AlCl₃ | 45 | 10 | 99.97 | 82 |

| ZnCl₂ | 40 | 8 | 99.99 | 88 |

Alternative Pathways: Halogen Exchange and Functionalization

Bromine Substitution in Pre-silylated Intermediates

A less common route involves halogen exchange on tert-butyl(4-hydroxybutoxy)dimethylsilane. Treatment with phosphorus tribromide (PBr₃) in DCM at −10°C substitutes the hydroxyl group with bromine, achieving 68% yield. This method circumvents the need for pre-brominated alcohols but requires stringent moisture control.

Grignard Reagent Compatibility

The bromine atom in the target compound enables further functionalization. For instance, reaction with methylmagnesium bromide in THF at 0°C replaces bromine with a methyl group, forming tert-butyl(4-methylbutoxy)dimethylsilane. This versatility underscores its utility in multi-step syntheses.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Q & A

Q. Why do literature reports vary in reaction times for halogen-exchange reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.